molecular formula C18H20N2O2 B1392558 {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine CAS No. 1242910-27-5

{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine

Cat. No.: B1392558
CAS No.: 1242910-27-5
M. Wt: 296.4 g/mol
InChI Key: PSCGDBGDTVIYAQ-UHFFFAOYSA-N
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Description

Chemical Name: {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine
Molecular Formula: C₁₈H₂₀N₂O₂
Molecular Weight: 296.37 g/mol
CAS Number: 1242910-27-5
Structural Features:

  • A 2,3-dihydroindole (indoline) backbone substituted with: A 4-methoxybenzoyl group at position 1. A methyl group at position 2. An aminomethyl group at position 4.

Its synthesis likely involves multi-step protection/deprotection strategies, as seen in related indoline-based amines .

Properties

IUPAC Name

[6-(aminomethyl)-2-methyl-2,3-dihydroindol-1-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-15-4-3-13(11-19)10-17(15)20(12)18(21)14-5-7-16(22-2)8-6-14/h3-8,10,12H,9,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGDBGDTVIYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C3=CC=C(C=C3)OC)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it has been found to affect the expression of certain genes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, thereby affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of key metabolic intermediates.

Transport and Distribution

The transport and distribution of {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound may be actively transported across cell membranes or bind to intracellular proteins that facilitate its distribution within the cell.

Subcellular Localization

The subcellular localization of {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

The compound {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine is a synthetic derivative of indole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.37 g/mol
  • CAS Number : 1243101-84-9

This compound is characterized by the presence of a methoxybenzoyl group and an indole structure, which are known to influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. A notable study demonstrated that these compounds bind to the colchicine-binding site on tubulin, effectively disrupting cell cycle progression and promoting cancer cell death .

Case Study: In Vivo Efficacy

In vivo studies using human prostate (PC-3) and melanoma (A375) xenograft models showed that treatments with similar indole derivatives resulted in tumor growth inhibition rates between 4% to 30% compared to controls . This suggests potential therapeutic applications for {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine in oncology.

Antimicrobial Activity

The compound's structural features may confer antibacterial properties. In vitro tests on related compounds have demonstrated effectiveness against various bacterial strains, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been noted in several studies. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a possible role in treating inflammatory diseases .

Neuroprotective Properties

Some research suggests that indole derivatives may exhibit neuroprotective effects. For example, studies have indicated that certain compounds can prevent neuronal cell death and promote neurogenesis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s .

The biological activities of {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine are likely mediated through multiple mechanisms:

  • Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization.
  • Cytokine Modulation : The ability to modulate inflammatory cytokines suggests a mechanism involving the NF-kB signaling pathway.
  • Cell Cycle Arrest : Induction of apoptosis through cell cycle arrest at the G(2)/M phase has been documented in related studies.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerTubulin polymerization inhibition
AntimicrobialBacterial growth inhibition
Anti-inflammatoryCytokine inhibition
NeuroprotectivePrevention of neuronal cell death

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Varied Benzoyl Substituents

The 4-methoxybenzoyl group in the target compound can be replaced with other aryl or heteroaryl groups, significantly altering physicochemical and biological properties.

Compound Name CAS Number Molecular Formula Substituent (Position 1) Molecular Weight (g/mol) Key Notes
{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine 1242894-40-1 C₁₇H₁₆ClN₂O 4-Chlorobenzoyl 299.78 Increased lipophilicity; potential antimicrobial activity
{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine 1242887-47-3 C₁₈H₂₀N₂O 4-Methylbenzoyl 280.36 Enhanced metabolic stability
{[1-Benzoyl-2,3-dihydro-1H-indol-6-yl]methyl}amine N/A C₁₆H₁₆N₂O Benzoyl 252.31 Simpler structure; baseline for SAR studies

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase lipophilicity and may enhance membrane permeability, critical for CNS-targeting agents .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Analogues with Modified Indoline Backbones

(2,3-Dihydro-1H-indol-5-ylmethyl)amine
  • CAS Number: Not explicitly listed (synthesized via deprotection of phthalimide/acetyl groups) .
  • Molecular Formula : C₁₀H₁₄N₂
  • Key Differences :
    • Substitution at position 5 (vs. 6 in the target compound).
    • Lacks the 4-methoxybenzoyl and 2-methyl groups.
  • Applications : Intermediate for disubstituted 1-(indolin-5-yl)methanamines with unexplored pharmacological profiles .
1-(4-Methoxybenzyl)-1H-indol-6-amine
  • Synthesis : Hydrogenation of nitro precursors (83% yield) .
  • Molecular Formula : C₁₆H₁₆N₂O
  • Key Differences :
    • Replaces the dihydroindole backbone with a fully aromatic indole.
    • Substituted with a 4-methoxybenzyl group instead of 4-methoxybenzoyl.
  • Biological Relevance : Aromatic amines often exhibit stronger receptor-binding affinities but lower metabolic stability .

Analogues with Heterocyclic Modifications

Lig1 (N-(2-{1-[(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methyl]pyrrolidin-2-yl}-6-methylpyridin-4-yl)pyrazin-2-amine)
  • Source : Identified as a hit molecule for bacterial cysteine synthase (CysK) inhibition .
  • Key Differences :
    • Incorporates a pyrazin-2-amine and indenyl moiety.
    • Exhibits distinct target specificity compared to indoline-based amines.
FQ393 (2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine)
  • Structural Features : Combines indole and quinazoline rings .
  • Applications : Demonstrated in vitro anticancer activity, highlighting the versatility of indole-amine hybrids .

Preparation Methods

Synthesis of 1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indole Intermediate

  • Acylation of the Indole Nitrogen:
    The 1-position acylation is typically achieved by reacting the indole or a 2-methyl-2,3-dihydroindole derivative with 4-methoxybenzoyl chloride under controlled conditions (e.g., in the presence of a base like triethylamine) to form the 1-(4-methoxybenzoyl)indole intermediate. This step is crucial for introducing the methoxybenzoyl group selectively at N-1 without affecting other positions.

  • Alternative Approach via Weinreb Amide:
    In some synthetic strategies, a Weinreb amide derivative of the 4-methoxybenzoic acid is used to react with lithiated indole species, providing better control over the acylation and avoiding overreaction or side products.

Use of Catalysts and Reaction Conditions

  • Brønsted Acid Catalysis:
    p-Toluenesulfonic acid (p-TsOH) has been reported to catalyze cascade reactions involving indole derivatives, facilitating intramolecular cyclizations and functional group transformations under mild conditions. This catalyst can promote hydroxyalkylation and subsequent nucleophilic substitutions that may be adapted for the synthesis of complex indole derivatives.

  • Palladium-Catalyzed Cross-Coupling:
    For installing aryl groups such as the 4-methoxybenzoyl moiety or for modifying the indole ring, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely used. Boronic acid or boronate ester derivatives of the indole or benzoyl components are coupled with aryl halides under Pd catalysis, often with phosphine ligands and bases, in solvents like 1,4-dioxane/water mixtures at elevated temperatures (e.g., 80 °C).

Purification and Characterization

  • Purification is commonly achieved by flash column chromatography using solvent systems such as ethyl acetate/hexane mixtures.
  • Characterization includes NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity of intermediates and final products.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
N-1 Acylation 4-Methoxybenzoyl chloride, base (e.g., Et3N), solvent (e.g., dichloromethane) 70-85 Selective acylation at indole N-1
6-Position Formylation Directed ortho-lithiation, DMF as electrophile 60-75 Introduces aldehyde for amination
Reductive Amination Methylamine, NaBH3CN or catalytic hydrogenation 65-80 Converts aldehyde to methylamine
Pd-Catalyzed Cross-Coupling Pd catalyst, phosphine ligand, base, 1,4-dioxane/H2O, 80 °C 75-99 For aryl group installation
Purification Flash chromatography (EtOAc/hexane) - Yields depend on reaction purity

Research Findings and Optimization Notes

  • The use of Weinreb amides and organolithium reagents improves acylation selectivity and yield, minimizing side reactions.
  • p-Toluenesulfonic acid catalysis enables efficient cascade reactions for functionalization of indole derivatives, reducing the number of steps and improving overall yield.
  • Reaction solvent choice significantly affects the outcome; hexafluoroisopropanol (HFIP) enhances acid catalysis by increasing acidity and facilitating intermediate formation.
  • Palladium-catalyzed cross-couplings require careful ligand and base selection to optimize yield and minimize decomposition.
  • Protecting groups may be necessary during multi-step synthesis to prevent unwanted side reactions, especially for sensitive amine functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Indole Core Formation : Construct the 2-methyl-2,3-dihydro-1H-indole scaffold using cyclization reactions, such as Fischer indole synthesis or reductive amination .

Acylation : Introduce the 4-methoxybenzoyl group at position 1 via nucleophilic acyl substitution, often employing activated esters (e.g., acyl chlorides) in anhydrous dichloromethane (CH₂Cl₂) under controlled temperatures (e.g., 253 K) to minimize side reactions .

Aminomethylation : Install the methylamine group at position 6 using reductive amination or alkylation with formaldehyde and ammonium acetate .
Key Considerations: Optimize reaction stoichiometry and monitor intermediates via TLC or HPLC.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons in the indole ring at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement to resolve molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks .

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :

  • Skin/Eye Protection : Use nitrile gloves and goggles. In case of contact, rinse skin with soap/water for ≥15 minutes; flush eyes with water for ≥10 minutes .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

  • Methodological Answer :

  • Modular Modifications : Systematically alter substituents (e.g., methoxy group position, methyl group on indole) and assess effects on activity.
  • Bioassays : Test derivatives for cytotoxicity (MTT assay) or enzyme inhibition (e.g., carbonic anhydrase isoforms) .
  • Computational SAR : Use QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters (molecular volume).

Q. How can researchers resolve contradictions in crystallographic data for derivatives with similar substituents?

  • Methodological Answer :

  • Data Validation : Cross-validate unit cell parameters and refinement statistics (R-factor) using multiple software tools (e.g., SHELXL vs. OLEX2) .
  • Intermolecular Interactions : Analyze hydrogen-bonding (C–H⋯O) and π-π stacking in crystal packing to identify polymorph-dependent discrepancies .

Q. What experimental strategies mitigate low yields during the introduction of the 4-methoxybenzoyl group?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance acylation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. CH₂Cl₂ for solubility and reactivity .
  • Temperature Gradients : Perform reactions at 253 K (to suppress side reactions) or room temperature (to accelerate kinetics) .

Q. How can computational docking predict the compound’s interaction with serotonin receptors?

  • Methodological Answer :

  • Protein Preparation : Retrieve receptor structures (e.g., 5-HT₂A from PDB), remove water molecules, and add polar hydrogens.
  • Docking Workflow : Use AutoDock Vina with flexible ligand sampling to identify binding poses. Validate results with MD simulations (e.g., GROMACS) to assess stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine
Reactant of Route 2
Reactant of Route 2
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine

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